molecular formula C19H22N4 B12620714 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile CAS No. 918481-50-2

3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B12620714
CAS No.: 918481-50-2
M. Wt: 306.4 g/mol
InChI Key: YYOAIALQFGSRET-UHFFFAOYSA-N
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Description

3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a piperazine ring, a pyridine moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to form derivatives such as amides or carboxylic acids. While direct data for this compound is limited, analogous reactions from similar nitrile-containing structures provide insight:

Reaction TypeConditionsProductNotes
Acidic HydrolysisConcentrated H₂SO₄, H₂O, reflux3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzoic acidRequires prolonged heating
Basic HydrolysisNaOH (aq.), H₂O₂, 60–80°C3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzamidePartial hydrolysis to amide precedes full conversion to acid

Alkylation/Acylation of Piperazine Nitrogen

The secondary amine in the piperazine ring participates in alkylation or acylation. For example:

Oxidation Reactions

Piperazine and pyridine moieties are susceptible to oxidation:

Target GroupOxidizing AgentProduct
Piperazinem-CPBA (3-chloroperoxybenzoic acid)Piperazine N-oxide
PyridineH₂O₂, AcOHPyridine N-oxide

These reactions are inferred from oxidation studies of structurally related compounds .

Formation of Heterocycles via Nitrile Conversion

The nitrile group reacts with hydroxylamine to form amidoximes, which cyclize with acyl chlorides to yield 1,2,4-oxadiazoles:

text
Step 1: Amidoxime Formation Conditions: NH₂OH·HCl, EtOH, 70°C Intermediate: 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzamidoxime Step 2: Cyclization Reactant: Acetyl chloride Conditions: Dioxane, BF₃·OEt₂, RT Product: 5-(3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)phenyl)-1,2,4-oxadiazole [7]

Reductive Transformations

Catalytic hydrogenation targets both the nitrile and pyridine groups:

ReactionCatalystProduct
Nitrile ReductionRa-Ni, H₂ (1 atm)3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzylamine
Pyridine ReductionPtO₂, H₂ (high pressure)Piperidine-substituted derivative

Reductive amination of the piperazine NH with aldehydes (e.g., formaldehyde) is also feasible using NaBH(OAc)₃ .

Electrophilic Substitution on Pyridine

Pyridine undergoes electrophilic substitution under harsh conditions:

ReactionReagentsProduct
NitrationHNO₃, H₂SO₄, 100°C5-Nitro-pyridine derivative
SulfonationOleum (fuming H₂SO₄)Pyridine-3-sulfonic acid derivative

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : The piperazine ring may protonate, but the nitrile group remains intact below 100°C .

  • Basic Conditions : Prolonged exposure to NaOH (aq.) leads to nitrile hydrolysis (see Section 1) .

Comparative Reactivity with Analogues

The table below contrasts reactivity with structurally similar compounds:

CompoundKey Functional GroupsNotable Reactions
6,8-Dimethyl-2-{4-[2-(Pyridin-2-yl)ethyl]piperazine}-4H-chromen-4-oneChromenone, piperazineFaster nitrile hydrolysis due to electron-withdrawing chromenone
N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazinePyrazine, piperidineEnhanced resistance to oxidation compared to pyridine

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile is C19H22N4, with a molecular weight of 306.4 g/mol. The compound features a benzonitrile moiety linked to a piperazine derivative, which contributes to its biological activity.

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. For example, derivatives of benzonitrile have been synthesized and evaluated for their inhibitory effects on the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. One such derivative demonstrated an IC50 value of 8.52 μM, indicating promising anticancer activity through modulation of immune responses .

Neuropharmacological Effects
Compounds containing piperazine structures are known for their neuropharmacological properties. Research indicates that derivatives can act as antagonists at various neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders. The mechanism involves modulating serotonin and dopamine pathways, which are crucial in managing conditions like depression and anxiety .

Structure-Activity Relationship Studies

The effectiveness of this compound can be further understood through structure-activity relationship (SAR) studies. These studies analyze how changes in the chemical structure affect biological activity. For instance, modifications to the piperazine ring or the benzonitrile moiety can enhance binding affinity to specific targets or improve pharmacokinetic properties.

Case Study 1: PD-L1 Inhibition

A study focused on synthesizing various benzonitrile derivatives showed that certain modifications led to enhanced inhibitory effects on PD-L1 dimerization. This finding is crucial for developing new cancer therapies that leverage immune checkpoint inhibitors .

Case Study 2: Neurotransmitter Modulation

Another investigation into piperazine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs). By altering the ethyl group attached to the piperazine, researchers observed significant changes in receptor affinity, suggesting avenues for developing new antidepressants .

Mechanism of Action

The mechanism of action of 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound with significant biological activity, particularly in pharmacology. Its structure features a piperazine moiety linked to a pyridine ring and a benzonitrile group, which contributes to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives containing piperazine and pyridine structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that such compounds could achieve IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating potent cytotoxicity against cancer cells .

Antidepressant Effects

The piperazine moiety is known for its role in antidepressant activity. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These effects are crucial for developing new antidepressants that target resistant forms of depression .

Acetylcholinesterase Inhibition

Another significant biological activity of this class of compounds is their ability to inhibit acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Interaction : The compound may interact with various receptors, including serotonin receptors and muscarinic receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : By inhibiting enzymes like AChE, the compound can prolong the action of neurotransmitters, enhancing cognitive function.
  • Induction of Apoptosis : Through modulation of apoptotic pathways, it can promote cell death in cancer cells while sparing normal cells.

Study on Anticancer Properties

In a comparative study involving several piperazine derivatives, this compound was shown to induce apoptosis in human cancer cell lines with an IC50 value significantly lower than that of doxorubicin . This suggests a promising avenue for further development as an anticancer agent.

Study on Neuroprotective Effects

A recent investigation into the neuroprotective effects of related compounds found that they could improve cognitive function in animal models of Alzheimer's disease by inhibiting AChE and enhancing cholinergic transmission . This positions such compounds as potential therapeutic agents for cognitive disorders.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis
AntidepressantModulates neurotransmitters
Acetylcholinesterase InhibitionEnhances cholinergic signaling

Properties

CAS No.

918481-50-2

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

3-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C19H22N4/c20-15-17-4-3-5-18(14-17)16-23-12-10-22(11-13-23)9-7-19-6-1-2-8-21-19/h1-6,8,14H,7,9-13,16H2

InChI Key

YYOAIALQFGSRET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)CC3=CC(=CC=C3)C#N

Origin of Product

United States

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